2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
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Overview
Description
2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a benzo[d]imidazo[2,1-b]thiazole core fused with a nitrophenyl group and an aldehyde functional group. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminobenzothiazole with 3-nitrobenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized under basic conditions to yield the desired benzo[d]imidazo[2,1-b]thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed
Oxidation: 2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carboxylic acid
Reduction: 2-(3-Aminophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in bacterial cell wall synthesis. Its anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
- 2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carboxylic acid
- 2-(3-Aminophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
Uniqueness
2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H9N3O3S |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |
InChI |
InChI=1S/C16H9N3O3S/c20-9-13-15(10-4-3-5-11(8-10)19(21)22)17-16-18(13)12-6-1-2-7-14(12)23-16/h1-9H |
InChI Key |
WGFTXAXKEFFDJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-])C=O |
Origin of Product |
United States |
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